

# solubility of okadaic acid ammonium salt in DMSO and ethanol

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Compound of Interest

Compound Name: okadaic acid ammonium salt

Cat. No.: B130796

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# Application Notes and Protocols: Okadaic Acid Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Okadaic acid is a potent and selective inhibitor of serine/threonine protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) with an IC50 of 0.1-0.3 nM and, to a lesser extent, protein phosphatase 1 (PP1) with an IC50 of 15-50 nM.[1][2][3] It does not significantly inhibit PP2C.[1] The ammonium salt of okadaic acid is a water-soluble analog, enhancing its utility in various experimental settings.[4][5][6] By inhibiting these key phosphatases, okadaic acid leads to the hyperphosphorylation of numerous cellular proteins, making it an invaluable tool for studying cellular processes regulated by protein phosphorylation, such as signal transduction, cell cycle control, and apoptosis.[2][7][8] It is also recognized as a tumor promoter and has been utilized in creating cellular and animal models for diseases like Alzheimer's, where tau hyperphosphorylation is a key pathological feature.[1][3]

## **Solubility Data**

The solubility of **okadaic acid ammonium salt** in commonly used laboratory solvents is critical for the preparation of stock solutions and experimental assays. The following table summarizes the quantitative solubility data.



Solvent	Concentration	Molar Equivalent (MW: 822 g/mol )
Dimethyl Sulfoxide (DMSO)	20 mg/mL[4][5][6]	~24.33 mM
Ethanol (EtOH)	20 mg/mL[4][5][6]	~24.33 mM
Water	1 mg/mL[4][5][6]	~1.22 mM

# Experimental Protocols Protocol 1: Preparation of a 10 mM Stock Solution in

### **DMSO**

This protocol describes the preparation of a 10 mM stock solution of **okadaic acid ammonium** salt using DMSO.

#### Materials:

- Okadaic acid ammonium salt (lyophilized powder)
- Dimethyl Sulfoxide (DMSO), anhydrous
- · Microcentrifuge tubes
- Calibrated pipettes

#### Procedure:

- Pre-weighing Preparation: Allow the vial of lyophilized okadaic acid ammonium salt to equilibrate to room temperature before opening to prevent condensation.
- Reconstitution:
  - $\circ~$  For a 1 mg vial of **okadaic acid ammonium salt** (MW: 822 g/mol ), add 121.7  $\mu L$  of anhydrous DMSO to the vial.[9]
  - This will yield a stock solution with a concentration of 10 mM.



- Solubilization: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. A brief centrifugation might be necessary to collect all the solution at the bottom of the tube.
- Storage:
  - Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
  - Protect the solution from light.
  - For optimal potency, it is recommended to use the solution within one week of reconstitution.[2]

## **Protocol 2: Preparation of Working Solutions**

This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for cell culture or enzymatic assays.

#### Materials:

- 10 mM Okadaic acid ammonium salt stock solution in DMSO
- Appropriate cell culture medium or assay buffer

#### Procedure:

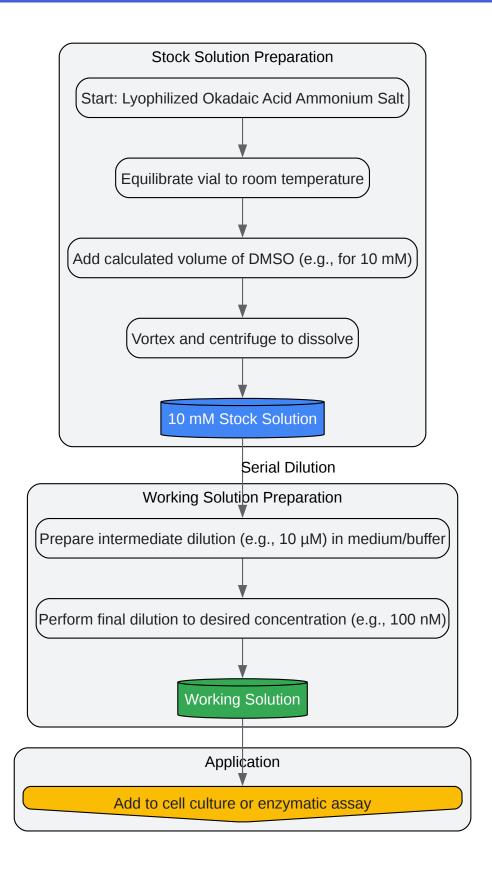
- Determine Final Concentration: Decide on the final working concentration required for your experiment. Working concentrations typically range from 10 nM to 1000 nM.[2]
- Serial Dilution: Perform serial dilutions of the 10 mM stock solution using the desired buffer or medium.
  - Example for a 100 nM working solution:
    - Prepare an intermediate dilution by adding 1  $\mu$ L of the 10 mM stock solution to 999  $\mu$ L of medium/buffer. This results in a 10  $\mu$ M solution.



- Add 10  $\mu$ L of the 10  $\mu$ M intermediate solution to 990  $\mu$ L of medium/buffer to achieve a final concentration of 100 nM.
- Application: Add the final working solution to your experimental setup. Ensure that the final
  concentration of the solvent (DMSO) is compatible with your system and include a vehicle
  control in your experimental design.

# **Experimental Workflow**





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Caption: Workflow for preparing **okadaic acid ammonium salt** solutions.



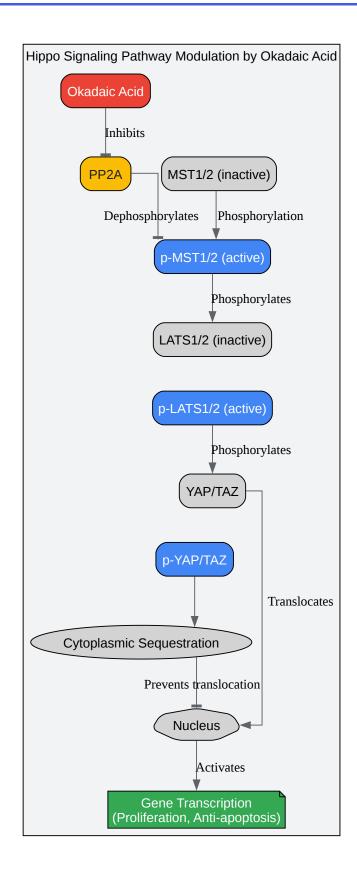
# **Mechanism of Action and Signaling Pathways**

Okadaic acid exerts its biological effects by inhibiting protein phosphatases, leading to a net increase in protein phosphorylation.[1] This disruption of the cellular phosphorylation-dephosphorylation balance affects numerous signaling cascades.

## **Inhibition of PP2A and Activation of the Hippo Pathway**

One of the well-characterized targets of okadaic acid is PP2A, a key negative regulator of the Hippo tumor suppressor pathway.[10] The core of the Hippo pathway consists of a kinase cascade including MST1/2 and LATS1/2. PP2A dephosphorylates and inactivates the MST1/2 kinases. By inhibiting PP2A, okadaic acid promotes the phosphorylation and activation of MST1/2, which in turn phosphorylates and activates LATS1/2.[10] Activated LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and preventing their nuclear translocation, thereby suppressing the expression of pro-proliferative and anti-apoptotic genes.





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Caption: Okadaic acid inhibits PP2A, activating the Hippo kinase cascade.



## **Other Affected Pathways**

- MAPK Signaling: Okadaic acid has been shown to induce cell death by generating reactive oxygen species (ROS) and activating the p38 MAPK and JNK signaling pathways.[11]
- JAK/STAT Signaling: In HepaRG cells, okadaic acid can activate NF-κB signaling, leading to the release of interleukins which in turn activate the JAK/STAT pathway, affecting the expression of xenobiotic-metabolizing enzymes.[12]
- Cell Cycle and Apoptosis: The hyperphosphorylation state induced by okadaic acid can cause cell cycle arrest and induce morphological changes characteristic of apoptosis in various cell types.[7][8]

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